

ATTO 565 Excitation: Technical Support & Troubleshooting Guide

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing laser power for **ATTO 565** excitation. Find answers to common questions and detailed protocols to refine your experimental setup for optimal signal and minimal phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for **ATTO 565**?

ATTO 565 has an excitation maximum between 562 nm and 564 nm and an emission maximum ranging from 589 nm to 592 nm.^{[1][2][3][4][5]} For optimal performance, it is recommended to use a laser line that is as close to the excitation peak as possible, such as a 561 nm laser.

Q2: I am not getting a bright enough signal. What should I do?

A weak fluorescence signal can be due to several factors. Before increasing laser power, consider the following troubleshooting steps:

- **Confirm Filter and Dichroic Mirror Compatibility:** Ensure your filter sets are appropriate for **ATTO 565**'s excitation and emission spectra.
- **Check Labeling Efficiency:** Verify the successful conjugation of **ATTO 565** to your molecule of interest. Poor labeling will result in a weak signal regardless of laser power.

- **Optimize Detector Settings:** Increase the gain or exposure time on your detector. For confocal microscopes, you can also try opening the pinhole slightly, though this may reduce confocality.
- **Sample Concentration:** Ensure you have an adequate concentration of your labeled molecule within the focal volume.

If these steps do not improve your signal, a careful increase in laser power may be necessary. Refer to the experimental protocol below for a systematic approach.

Q3: My **ATTO 565** signal is photobleaching too quickly. How can I prevent this?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. [6] **ATTO 565** is known for its high photostability, but excessive laser power can still lead to rapid signal loss.[1][4][7] To mitigate photobleaching:

- **Reduce Laser Power:** This is the most direct way to reduce photobleaching. Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio.
- **Minimize Exposure Time:** Limit the duration of light exposure by using faster scan speeds and acquiring only the necessary number of frames.
- **Use Antifade Reagents:** Incorporate an antifade agent into your mounting medium to reduce photobleaching.[7]
- **Optimize Imaging Conditions:** For live-cell imaging, ensure cells are healthy. Stressed or dying cells can be more susceptible to phototoxicity.

Q4: What is a good starting laser power for **ATTO 565** in a confocal microscope?

A safe starting point for a standard confocal microscope is typically low, around 1-5% of the laser's maximum power. The ideal power will depend on your specific microscope, objective, and sample. For live-cell imaging, it is crucial to use the lowest possible laser power to avoid phototoxicity.[8]

Quantitative Data Summary

The following table summarizes the key photophysical properties of **ATTO 565**.

Property	Value	References
Maximum Excitation Wavelength (λ_{ex})	562 - 564 nm	[1][2][3][4][5]
Maximum Emission Wavelength (λ_{em})	589 - 592 nm	[1][2][3][5][9]
Molar Extinction Coefficient (ϵ)	$1.2 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$	[1][3][7][9][10]
Fluorescence Quantum Yield (Φ_f)	90%	[1][3][7][9][10]
Fluorescence Lifetime (τ_{fl})	~3.4 - 4.0 ns	[7][9][10]

The photostability of **ATTO 565** is influenced by the intensity of the excitation light. The table below illustrates the relationship between laser power density and the average time to photobleaching.

Laser Power Density	Average Bleaching Time	Reference
284 W/cm ²	63.0 s	[4]
568 W/cm ²	21.8 s	[4]
1136 W/cm ²	18.2 s	[4]

Experimental Protocols

Protocol 1: Determining Optimal Laser Power

This protocol provides a systematic approach to finding the ideal laser power for your experiment, balancing signal intensity with photostability.

Materials:

- Your **ATTO 565**-labeled sample
- Fluorescence microscope with a suitable laser line (e.g., 561 nm)

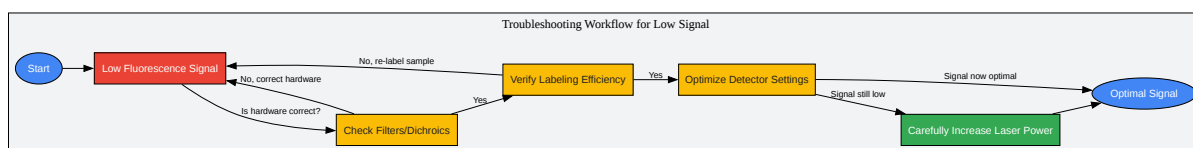
- Image analysis software

Methodology:

- Initial Setup:
 - Place your sample on the microscope stage and bring it into focus.
 - Set your detector gain and exposure time to a moderate level.
 - Start with a very low laser power (e.g., <1% of maximum).
- Laser Power Titration:
 - Acquire an image at the initial low laser power.
 - Gradually increase the laser power in small increments (e.g., 1-2% at a time).
 - At each step, acquire an image and assess the signal-to-noise ratio.
- Identify the Optimal Range:
 - The optimal laser power will be the lowest power that provides a clear signal well above the background noise.
 - Avoid increasing the laser power to a point where the signal becomes saturated (i.e., the brightest pixels have the maximum possible intensity value).
- Assess Photobleaching:
 - Once you have identified a suitable laser power, acquire a time-lapse series of images (e.g., 50-100 frames) at that power.
 - Measure the fluorescence intensity over time in a region of interest.
 - If the intensity drops significantly over the course of the acquisition, your laser power is too high, and you should repeat the titration, aiming for a lower final power.

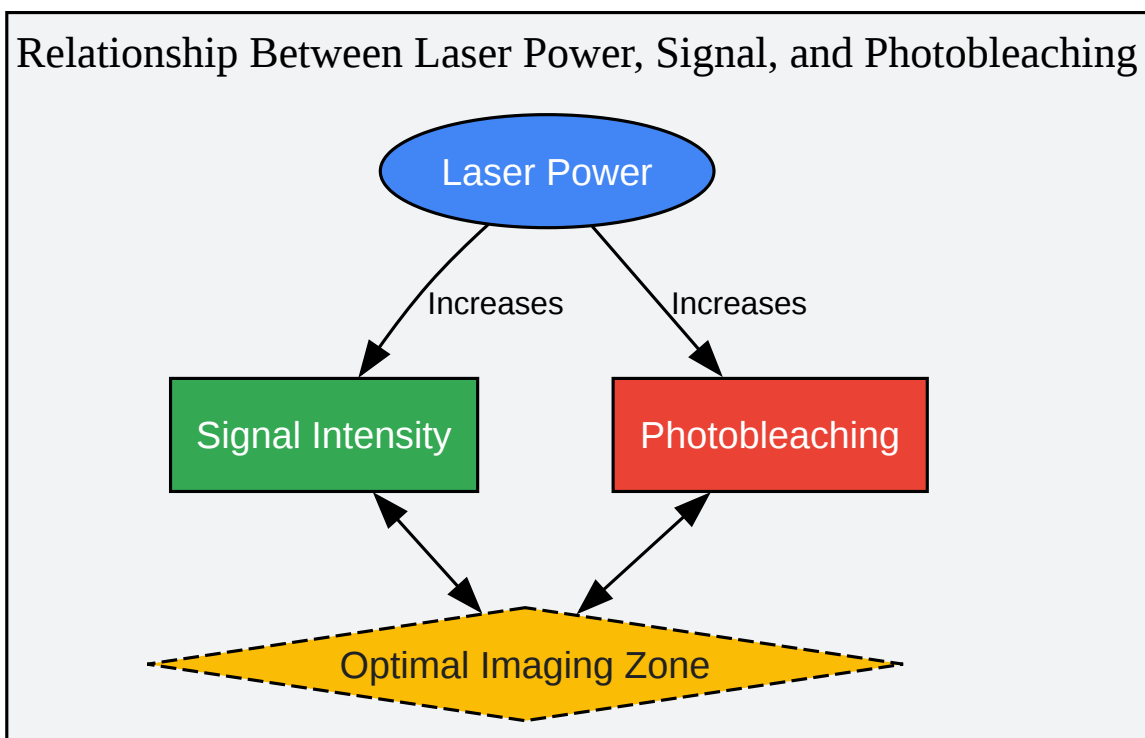
Visual Guides

The following diagrams illustrate key concepts in optimizing laser power for **ATTO 565** excitation.



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Caption: Troubleshooting workflow for low **ATTO 565** fluorescence signal.



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Caption: The interplay between laser power, signal intensity, and photobleaching.

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